molecular formula C10H13ClN2O2 B2563109 2-(4-Chlorophenoxy)-2-methylpropanehydrazide CAS No. 29771-66-2

2-(4-Chlorophenoxy)-2-methylpropanehydrazide

Cat. No.: B2563109
CAS No.: 29771-66-2
M. Wt: 228.68
InChI Key: HHDXKYSLBTXCGP-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-2-methylpropanehydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a chlorophenoxy group attached to a methylpropanehydrazide moiety

Scientific Research Applications

2-(4-Chlorophenoxy)-2-methylpropanehydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.

Safety and Hazards

This compound is harmful if swallowed and may cause skin, eye, and respiratory tract irritation . It is recommended to wash hands and face thoroughly after handling and to avoid eating, drinking, or smoking when using this product .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-2-methylpropanehydrazide typically involves the reaction of 2-(4-Chlorophenoxy)-2-methylpropionic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazide product. The general reaction scheme is as follows:

    Starting Material: 2-(4-Chlorophenoxy)-2-methylpropionic acid

    Reagent: Hydrazine hydrate

    Solvent: Ethanol or methanol

    Reaction Conditions: Reflux for several hours

The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and reagent concentrations are carefully controlled to maximize yield and purity. The use of continuous flow reactors may also be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-2-methylpropanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Comparison with Similar Compounds

2-(4-Chlorophenoxy)-2-methylpropanehydrazide can be compared with other similar compounds, such as:

    2-(4-Chlorophenoxy)-2-methylpropionic acid: A precursor in the synthesis of the hydrazide.

    2-(4-Chlorophenoxy)-2-methylpropaneamine: A reduced derivative with different chemical properties.

    2-(4-Chlorophenoxy)-2-methylpropanehydrazone:

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methylpropanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-10(2,9(14)13-12)15-8-5-3-7(11)4-6-8/h3-6H,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDXKYSLBTXCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NN)OC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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